

Application Note: Utilizing Cell-Based Models to Investigate the Therapeutic Effects of Mitapivat

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Compound of Interest

Compound Name: Mitapivat

Cat. No.: B609056

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Introduction

Mitapivat (formerly AG-348) is a first-in-class, orally available small molecule that acts as an allosteric activator of the pyruvate kinase (PK) enzyme.^{[1][2]} Specifically, it targets the red blood cell isoform of pyruvate kinase (PKR). Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step which generates adenosine triphosphate (ATP).^[1] In individuals with pyruvate kinase deficiency (PKD), mutations in the PKLR gene lead to impaired PKR function, resulting in decreased ATP production, a buildup of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG), and subsequent premature destruction of red blood cells (hemolytic anemia).^{[2][3]}

Mitapivat binds to a site on the PKR enzyme distinct from the endogenous activator fructose-1,6-bisphosphate (FBP), effectively increasing the enzyme's activity in both its wild-type and various mutant forms. This enhanced activity helps to restore normal red blood cell metabolism, increasing ATP levels and decreasing 2,3-DPG levels. The therapeutic potential of **Mitapivat** extends beyond PKD to other hemolytic anemias such as sickle cell disease (SCD) and thalassemia, where improving red blood cell energy metabolism and function can be beneficial.

Cell-based models are indispensable tools for elucidating the mechanism of action of **Mitapivat** and for evaluating its therapeutic efficacy. These models allow for the controlled investigation of the drug's effects on cellular processes, metabolic pathways, and overall cell health. This

application note provides a detailed overview of relevant cell-based models and key experimental protocols for studying the effects of **Mitapivat**.

Key Cell-Based Models for Mitapivat Research

The choice of a cell-based model is critical and depends on the specific research question. The most relevant models for studying **Mitapivat**'s effects are those that closely mimic the physiology of human red blood cells.

Primary Human Erythrocytes

Primary human erythrocytes, obtained from healthy donors or patients with hemolytic anemias, are the most physiologically relevant model.

- From Healthy Donors: These cells provide a baseline for understanding **Mitapivat**'s effects on normal PKR activity and red blood cell metabolism.
- From Patients with PKD, SCD, or Thalassemia: Erythrocytes from patients allow for the direct assessment of **Mitapivat**'s ability to rescue the disease phenotype. These ex vivo studies can demonstrate the drug's potential to increase PKR activity and ATP levels in the context of specific mutations.

Cultured Erythroid Progenitor Cells

For studies on the effects of **Mitapivat** during erythropoiesis (red blood cell development), cultured erythroid progenitor cells are an invaluable tool. These cells can be derived from CD34+ hematopoietic stem cells and differentiated in vitro to various stages of erythroblast development. This model allows for the investigation of **Mitapivat**'s impact on erythroid maturation, apoptosis, and ineffective erythropoiesis, which is a hallmark of conditions like thalassemia.

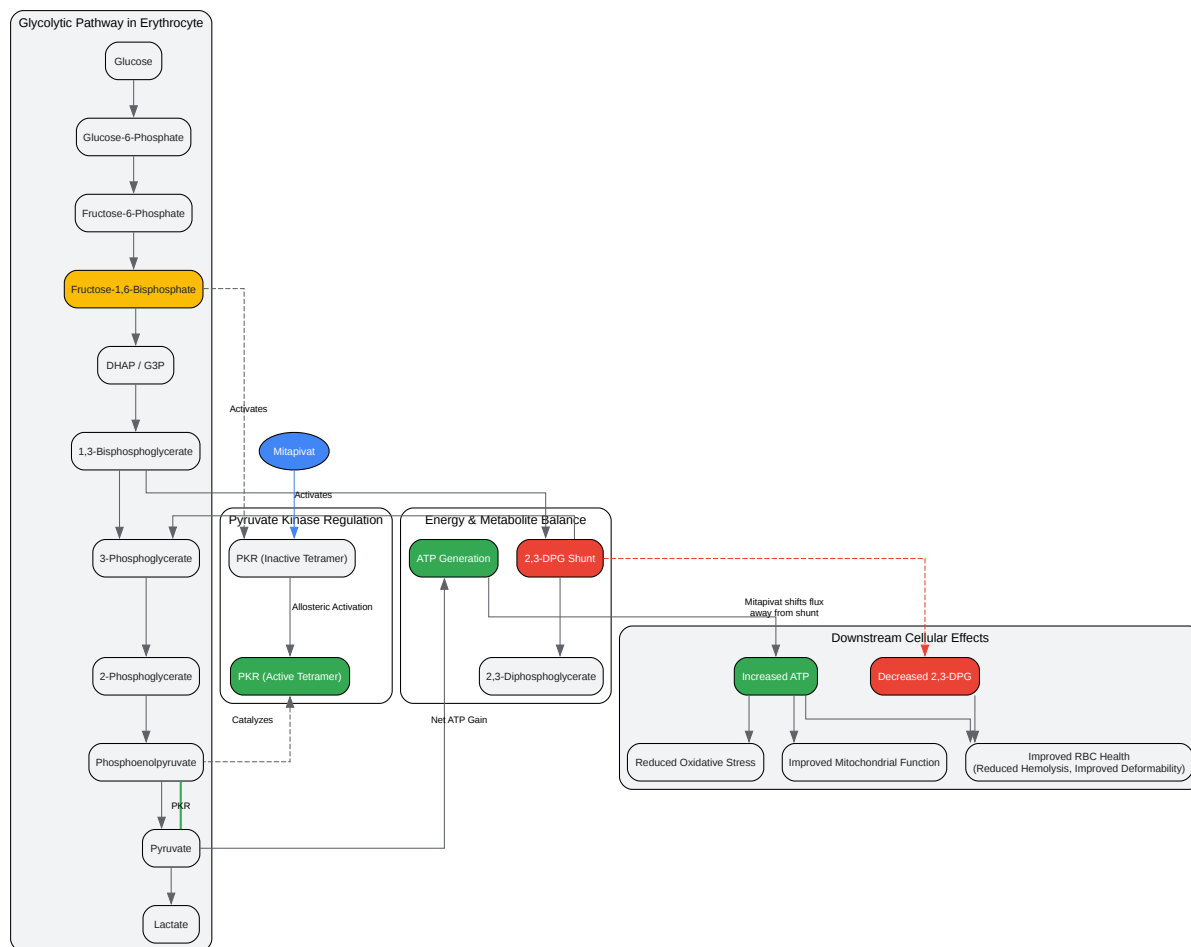
Data Presentation: Expected Effects of Mitapivat in Cell-Based Models

The following tables summarize the anticipated quantitative effects of **Mitapivat** treatment in various cell-based models.

Parameter	Cell Model	Expected Change with Mitapivat	Reported Fold Change	Reference
PKR Activity	PKD Patient Erythrocytes	Increase	1.2 to 3.4-fold	[1]
Healthy Donor Erythrocytes	Increase	Up to 1.5-fold		
ATP Levels	PKD Patient Erythrocytes	Increase	1.0 to 2.2-fold	[2]
Healthy Donor Erythrocytes	Increase	1.4 to 1.8-fold		
Thalassemia Patient Erythrocytes (ex vivo)	Increase	Up to 1.4-fold		[3]
2,3-DPG Levels	Healthy Donor Erythrocytes	Decrease	Significant Reduction	
SCD Patient Erythrocytes	Decrease	Significant Reduction		[4]
Hemolysis	Thalassemia Patient Erythrocytes (ex vivo)	Decrease	Significant Reduction	
Oxidative Stress (ROS)	Thalassemia Patient Erythrocytes (ex vivo)	Decrease	Significant Reduction	[5]

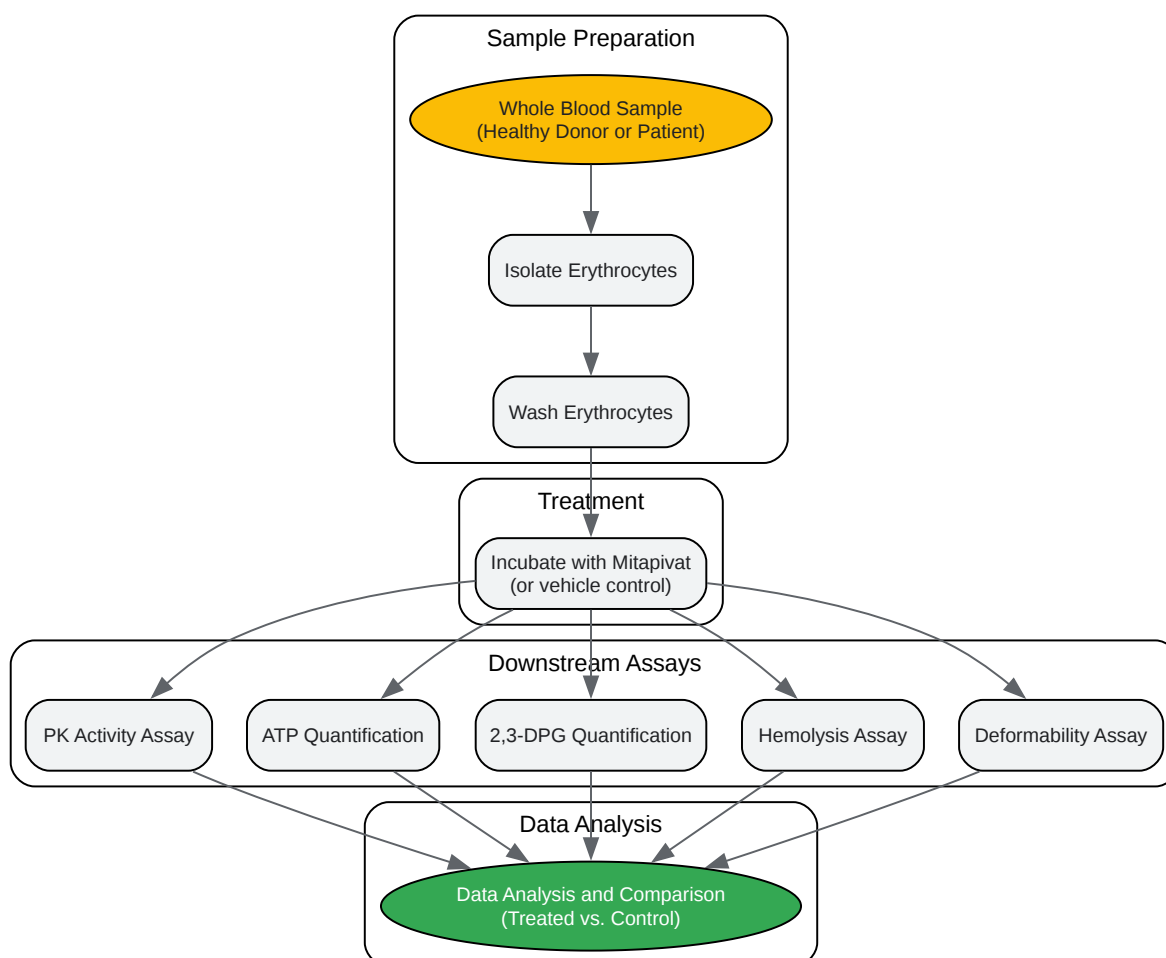
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



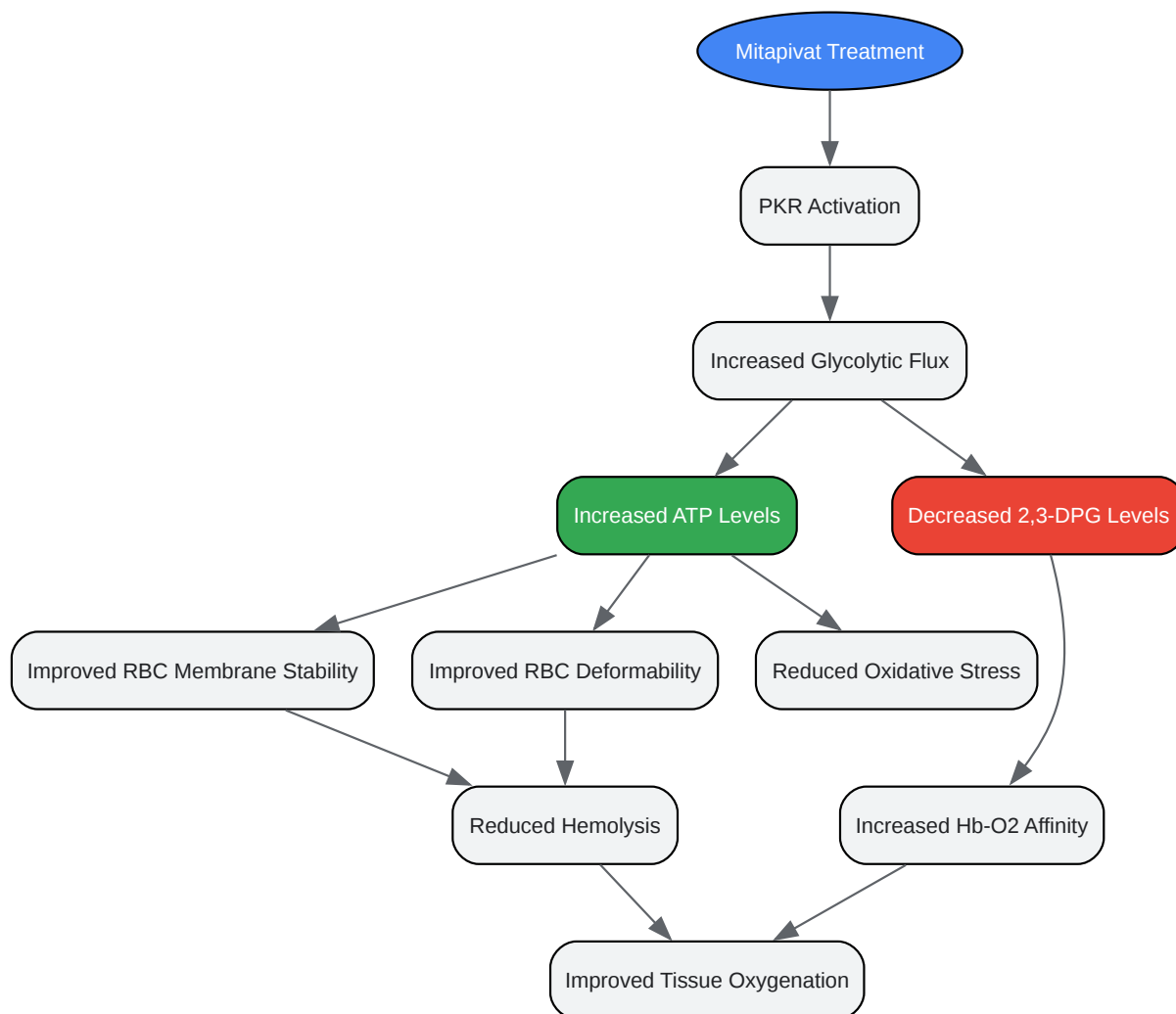
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Caption: **Mitapivat**'s mechanism of action in the erythrocyte glycolytic pathway.



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Caption: Experimental workflow for assessing **Mitapivat**'s effects in primary erythrocytes.



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Caption: Logical relationship between **Mitapivat**-induced PKR activation and downstream cellular benefits.

Experimental Protocols

Protocol 1: Isolation and Treatment of Human Erythrocytes

Objective: To isolate human erythrocytes from whole blood for subsequent ex vivo treatment with **Mitapivat**.

Materials:

- Whole blood collected in anticoagulant (e.g., heparin, EDTA).
- Phosphate Buffered Saline (PBS), pH 7.4.
- Ringer solution (125 mM NaCl, 5 mM KCl, 1 mM MgSO₄, 32 mM HEPES, 5 mM glucose, 1 mM CaCl₂, pH 7.4).
- **Mitapivat** stock solution (in DMSO).
- Vehicle control (DMSO).
- Centrifuge.
- Pipettes and sterile tubes.

Procedure:

- Centrifuge whole blood at 500 x g for 10 minutes at 4°C.
- Carefully aspirate and discard the supernatant (plasma) and the buffy coat (white blood cells and platelets).
- Resuspend the erythrocyte pellet in 3-5 volumes of cold PBS.
- Centrifuge at 500 x g for 10 minutes at 4°C. Aspirate and discard the supernatant.
- Repeat the washing step (steps 3 and 4) two more times.
- After the final wash, resuspend the erythrocyte pellet in Ringer solution to the desired hematocrit (e.g., 2% v/v).
- Add **Mitapivat** or vehicle control to the erythrocyte suspension at the desired final concentrations.

- Incubate the samples at 37°C for the desired time period (e.g., 2 to 24 hours).

Protocol 2: Measurement of Pyruvate Kinase (PK) Activity in Erythrocytes

Objective: To determine the effect of **Mitapivat** on PK activity in erythrocytes using a spectrophotometric assay. This is a coupled enzyme assay where the production of pyruvate by PK is linked to the oxidation of NADH by lactate dehydrogenase (LDH), which can be measured as a decrease in absorbance at 340 nm.

Materials:

- **Mitapivat**-treated and control erythrocyte samples.
- Lysis buffer (e.g., hypotonic buffer).
- Assay buffer (e.g., 50 mM Imidazole-HCl, pH 7.6, containing 0.12 M KCl and 0.062 M MgSO₄).
- Phosphoenolpyruvate (PEP) solution.
- Adenosine diphosphate (ADP) solution.
- NADH solution.
- Lactate dehydrogenase (LDH) enzyme.
- UV-Vis spectrophotometer with temperature control.

Procedure:

- Lyse the treated and control erythrocytes by resuspending the pellet in a hypotonic buffer and centrifuging to remove cell debris.
- In a cuvette, prepare the reaction mixture containing assay buffer, ADP, NADH, and LDH.
- Incubate the mixture at 25°C for 5 minutes to reach temperature equilibrium.

- Initiate the reaction by adding the erythrocyte lysate.
- Start the measurement by adding PEP.
- Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
- The rate of NADH oxidation (decrease in A₃₄₀) is proportional to the PK activity.
- Calculate PK activity, typically expressed as units per gram of hemoglobin (U/g Hb).

Protocol 3: Quantification of ATP Levels in Erythrocytes

Objective: To measure intracellular ATP levels in **Mitapivat**-treated and control erythrocytes using a luciferase-based assay.

Materials:

- **Mitapivat**-treated and control erythrocyte samples.
- ATP-releasing agent (e.g., trichloroacetic acid or a commercial lysis reagent).
- Luciferin-luciferase reagent.
- Luminometer.
- ATP standard solution for generating a standard curve.

Procedure:

- Take a known number of erythrocytes from the treated and control samples.
- Lyse the cells using an ATP-releasing agent to release intracellular ATP.
- Add the luciferin-luciferase reagent to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.
- Immediately measure the luminescence using a luminometer.

- Quantify the ATP concentration by comparing the luminescence of the samples to a standard curve generated with known concentrations of ATP.
- Normalize the ATP levels to the cell number or hemoglobin concentration.

Protocol 4: Quantification of 2,3-Diphosphoglycerate (2,3-DPG) Levels

Objective: To measure the concentration of 2,3-DPG in **Mitapivat**-treated and control erythrocytes using an enzymatic assay.

Materials:

- **Mitapivat**-treated and control erythrocyte samples.
- Perchloric acid.
- Potassium carbonate.
- Commercial 2,3-DPG assay kit (e.g., Roche, Cat. No. 10148334001).
- Spectrophotometer.

Procedure:

- Deproteinize the erythrocyte samples by adding cold perchloric acid to lyse the cells.
- Neutralize the samples with potassium carbonate.
- Centrifuge the samples to remove the precipitate.
- Use the supernatant for the 2,3-DPG measurement.
- Follow the manufacturer's instructions for the commercial assay kit. This typically involves an enzymatic reaction where the consumption of NADH is proportional to the 2,3-DPG concentration and is measured by a decrease in absorbance at 340 nm.

- Calculate the 2,3-DPG concentration based on the change in absorbance and normalize to the hemoglobin concentration.

Protocol 5: In Vitro Hemolysis Assay

Objective: To assess the effect of **Mitapivat** on red blood cell membrane stability by measuring hemolysis.

Materials:

- **Mitapivat**-treated and control erythrocyte suspensions.
- Positive control for 100% hemolysis (distilled water).
- Negative control for 0% hemolysis (Ringer solution).
- Centrifuge.
- Spectrophotometer or microplate reader.

Procedure:

- After incubation with **Mitapivat** or vehicle, centrifuge the erythrocyte suspensions at 500 x g for 5 minutes.
- Carefully collect the supernatant.
- Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 405 nm, 415 nm, or 541 nm).
- Calculate the percentage of hemolysis using the following formula: % Hemolysis =
$$\frac{[(\text{Absorbance of sample} - \text{Absorbance of negative control}) / (\text{Absorbance of positive control} - \text{Absorbance of negative control})] \times 100}{}$$

Conclusion

Cell-based models, particularly primary human erythrocytes and cultured erythroid progenitors, are powerful systems for investigating the pharmacological effects of **Mitapivat**. The protocols

outlined in this application note provide a framework for researchers to assess the impact of this novel pyruvate kinase activator on key cellular and metabolic parameters. The use of these models and assays will continue to be crucial in the ongoing research and development of **Mitapivat** for the treatment of various hemolytic anemias.

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